molecular formula C20H17BrN6OS B2996783 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895106-89-5

4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B2996783
CAS No.: 895106-89-5
M. Wt: 469.36
InChI Key: RRQHKOVDTMFTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a potent and selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK has emerged as a critical node in the Wnt/β-catenin signaling pathway, where it acts as a terminal activator [https://pubmed.ncbi.nlm.nih.gov/26976681/]. This pathway is aberrantly activated in a significant number of colorectal cancers and other malignancies, making TNIK a compelling therapeutic target. The primary research value of this compound lies in its application as a chemical probe to dissect the biological functions of TNIK and to evaluate its role in oncogenesis. Studies have demonstrated that pharmacological inhibition of TNIK with this compound can suppress the growth of colorectal cancer cells that are dependent on β-catenin signaling for proliferation [https://www.nature.com/articles/srep23699]. Its mechanism of action involves binding to the kinase domain of TNIK, thereby blocking its enzymatic activity and subsequent phosphorylation of downstream targets. This disruption leads to the inhibition of a subset of Wnt/β-catenin-driven transcriptional programs. Beyond oncology, research is exploring the role of TNIK in other pathological contexts, including metabolic disorders and neurodegenerative diseases, where Wnt signaling is implicated. This benzamide-derivative inhibitor is therefore an essential tool for investigating disease mechanisms and validating TNIK as a target for future therapeutic development.

Properties

IUPAC Name

4-bromo-N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN6OS/c1-3-13-4-10-16(11-5-13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-6-8-15(21)9-7-14/h4-11H,3H2,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQHKOVDTMFTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be achieved through a multi-step reaction process. This typically involves the following steps:

  • Formation of the 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole ring: : This can be done via a cycloaddition reaction using an azide and an alkyne.

  • Synthesis of the 3-(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazole: : This step can be achieved by reacting the triazole derivative with appropriate thiadiazole precursors.

  • Introduction of the bromo and benzamide groups: : This final step involves bromination followed by coupling with benzamide under suitable reaction conditions.

Industrial Production Methods

For industrial-scale production, it is essential to optimize each step for higher yields and cost-efficiency. Techniques such as flow chemistry and microwave-assisted synthesis might be employed to enhance reaction rates and achieve better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various types of chemical reactions, including:

  • Oxidation: : The triazole and thiadiazole rings may undergo oxidation under specific conditions, potentially forming reactive intermediates.

  • Reduction: : Reduction reactions can modify the functional groups on the benzamide or the triazole moiety.

  • Substitution: : Bromine atoms are often reactive in substitution reactions, making it possible to introduce other functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction Reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution Reagents: : Organolithium reagents, Grignard reagents

Major Products

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Exploring its interactions with biological macromolecules.

  • Medicine: : Investigating its potential as a drug candidate or a lead compound in drug discovery.

  • Industry: : Potential use as a functional material in the development of new technologies.

Mechanism of Action

The mechanism by which 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide exerts its effects is typically based on its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or other proteins that play crucial roles in cellular processes.

  • Pathways Involved: : These interactions can modulate key biochemical pathways, potentially leading to therapeutic effects or other biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs based on shared structural motifs: triazole-thiadiazole hybrids , benzamide derivatives , and bromophenyl-containing heterocycles . Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.

Triazole-Thiadiazole Hybrids

Compounds 9a–e () share a triazole-thiadiazole backbone but differ in aryl substituents on the thiazole ring. For example:

  • 9c : Contains a 4-bromophenyl group (similar to the target compound) but lacks the ethylphenyl substitution on the triazole.
  • 9d : Features a 4-methylphenyl group, reducing steric bulk compared to the target’s ethylphenyl.
Compound Substituent (Thiazole) Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹)
Target 4-Bromophenyl N/A N/A N/A
9c 4-Bromophenyl 220–222 75 1606 (C=O)
9d 4-Methylphenyl 210–212 78 1605 (C=O)

Key Insight : The ethylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to 9c and 9d , though this could reduce aqueous solubility.

Benzamide Derivatives

Compounds 8a–c () feature benzamide-linked thiadiazoles but incorporate pyridine or ester groups instead of triazole moieties:

  • 8a : Includes a 5-acetyl-6-methylpyridin-2-yl group, introducing a polar ketone.
Compound Core Structure Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, ppm)
Target Triazole-thiadiazole N/A N/A N/A
8a Pyridine-thiadiazole 290 80 δ 2.49 (CH₃), 8.39 (Ar-H)
8b Nicotinic ester 200 80 δ 1.36 (CH₃), 8.35 (Ar-H)

Bromophenyl-Containing Heterocycles

  • 4f (): A thiazole derivative with a bromophenylhydrazonoethyl group. While structurally distinct, its 4-bromo substitution mirrors the target’s benzamide functionalization.
  • Compound (I) (): A triazole-thione with a 4-bromophenyl group but lacks the thiadiazole-benzamide scaffold.
Compound Core Structure Molecular Weight (g/mol) Yield (%) Key Spectral Data (HRMS)
Target Triazole-thiadiazole ~530 (estimated) N/A N/A
4f Thiazole-hydrazone 360.26 96 [M+H]⁺ Calcd: 361.00; Found: 361.05
(I) Triazole-thione 528.37 N/A N/A

Biological Activity

4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a bromine atom, a triazole ring, and a thiadiazole moiety, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN6OSC_{20}H_{17}BrN_6OS, with a molecular weight of 432.34 g/mol. The structure can be represented as follows:

PropertyValue
IUPAC Name4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Molecular FormulaC20H17BrN6OS
Molecular Weight432.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the triazole and thiadiazole rings suggests potential interactions with enzymes and receptors involved in critical cellular pathways. These interactions may modulate signaling pathways that are crucial for therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles and thiadiazoles possess antibacterial activity against various strains of bacteria. Although specific data for 4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is limited, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of compounds containing triazole and thiadiazole moieties has been documented in various studies. For example, related compounds have shown cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer), with IC50 values indicating significant inhibition of cell proliferation . The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.

Study 1: Antimicrobial Testing

In a comparative study involving several triazole derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Bacillus subtilis, suggesting that similar derivatives may exhibit comparable or enhanced activity .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiadiazole derivatives revealed that certain compounds exhibited IC50 values ranging from 10 to 50 µM against breast cancer cell lines . While specific data for the compound are not yet available, it is reasonable to hypothesize similar efficacy based on structural similarities.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence intermediate formation?

Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and coupling strategies. For example:

  • Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-ethylphenylacetylene and azide precursors .
  • Step 2: Thiadiazole ring closure using phosphorus oxychloride (POCl₃) under reflux conditions, which facilitates cyclization of thioamide intermediates .
  • Step 3: Benzamide coupling via nucleophilic acyl substitution, often employing EDCI/HOBt as coupling agents in anhydrous DMF . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., CuI for CuAAC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., triazole C-H at δ 7.8–8.2 ppm) and confirms substituent connectivity .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
  • X-ray Crystallography: Resolves molecular geometry, including dihedral angles between the triazole and thiadiazole rings (e.g., 15–25° deviations from planarity) .

Q. What preliminary biological activities have been reported for similar triazole-thiadiazole hybrids?

Answer: Analogous compounds exhibit:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
  • Enzyme Inhibition: IC₅₀ of 1.5 µM against bacterial phosphopantetheinyl transferase (PPTase) due to halogen-bond interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 4-ethylphenyl group to the triazole ring?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 12 hrs) and improves yields (85% vs. 60%) by enhancing regioselectivity .
  • Solvent Screening: Polar aprotic solvents (e.g., DMSO) stabilize transition states during CuAAC, minimizing byproducts .
  • Catalyst Loading: 5 mol% CuI achieves >90% conversion, while higher concentrations promote side reactions .

Q. What strategies resolve contradictions in NMR data interpretation for the benzamide moiety?

Answer:

  • 2D NMR (HSQC/HMBC): Correlates carbonyl (C=O) with adjacent NH protons, distinguishing rotational isomers .
  • Variable-Temperature NMR: Identifies dynamic effects (e.g., hindered rotation at 25°C vs. free rotation at 80°C) .
  • Computational Validation: DFT calculations (B3LYP/6-31G*) predict chemical shifts within 0.3 ppm of experimental values .

Q. How do structural modifications at the thiadiazole ring influence target selectivity in enzyme inhibition studies?

Answer:

Substituent Enzyme Target Selectivity Ratio (Target/Off-Target)
Bromine (Br)Bacterial PPTase12:1 (vs. human PPTase)
Methyl (CH₃)CYP450 3A41:3 (reduced selectivity)
  • Halogen Effects: Bromine enhances hydrophobic binding to bacterial enzyme pockets .
  • Steric Modifications: Bulkier groups (e.g., ethylphenyl) reduce off-target binding via steric hindrance .

Q. What computational methods are used to predict binding modes with bacterial targets?

Answer:

  • Molecular Docking (AutoDock Vina): Predicts binding poses with PPTase (PDB: 3Q6U), showing hydrogen bonds between the benzamide carbonyl and Arg214 .
  • MD Simulations (GROMACS): Confirms complex stability over 100 ns, with RMSD < 2.0 Å .
  • Pharmacophore Modeling: Identifies critical features: (1) triazole N-atom for H-bonding, (2) bromine for hydrophobic contact .

Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity between similar compounds: How to validate findings?

Answer:

  • Standardized Assays: Use CLSI guidelines for MIC testing to minimize variability in inoculum size/media .
  • Cytotoxicity Screening: Confirm selective toxicity (e.g., CC₅₀ > 100 µg/mL in HEK293 cells) to rule out false positives .
  • Structural Confirmation: Verify compound purity (>95% by HPLC) to exclude activity from impurities .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Triazole-Thiadiazole Hybrids

Step Reagents/Conditions Yield (%) Reference
Triazole FormationCuI, DMF, 80°C, 12h78–85
Thiadiazole ClosurePOCl₃, reflux, 4h65–70
Benzamide CouplingEDCI/HOBt, DCM, rt, 24h82–88

Q. Table 2: Biological Activity of Structural Analogues

Compound Target Activity (IC₅₀/MIC) Reference
4-Bromo-N-(triazol-thiadiazol)benzamideBacterial PPTase1.5 µM
5-Methyl-1,2,3-triazole derivativeS. aureus4 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.